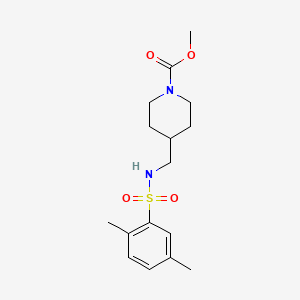
Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This compound, in particular, has garnered attention due to its potential biological and chemical properties.
Analyse Biochimique
Biochemical Properties
The biochemical properties of Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate are not yet fully understood due to the limited available research. It is known that piperidine derivatives, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the piperidine derivative and the biomolecules involved.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other piperidine derivatives .
Metabolic Pathways
The metabolic pathways involving this compound are not yet known. It would be interesting to investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzenesulfonyl chloride and piperidine.
Reaction Process: The sulfonyl chloride reacts with piperidine to form the sulfonamide derivative.
Carboxylation: The resulting sulfonamide is then treated with methyl chloroformate to introduce the carboxylate group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Piperidine derivatives.
Substitution Products: Amine or ester derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate may be explored for its therapeutic properties, including anti-inflammatory or antimicrobial activities. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 4-methylphenylsulfoxide: A related sulfonamide derivative with different substitution patterns.
4-((2,5-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide: Another sulfonamide derivative with additional methyl groups.
Uniqueness: Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of the carboxylate group, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Propriétés
IUPAC Name |
methyl 4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-4-5-13(2)15(10-12)23(20,21)17-11-14-6-8-18(9-7-14)16(19)22-3/h4-5,10,14,17H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYGEQKORHCYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2927121.png)
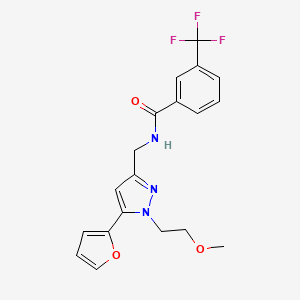
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)
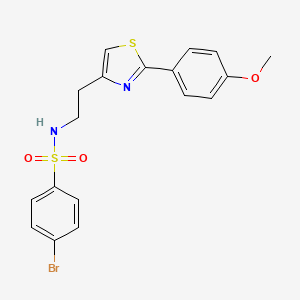
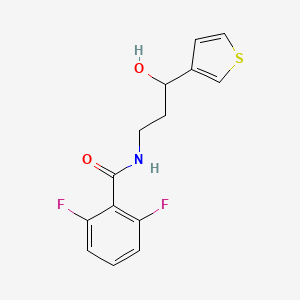
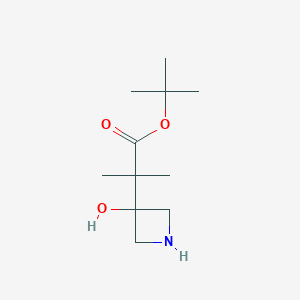
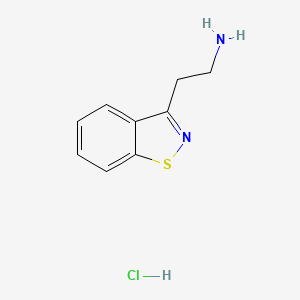
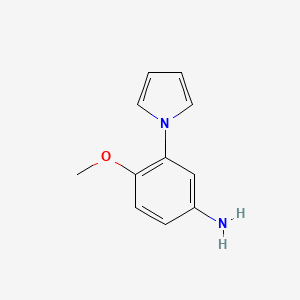
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2927133.png)
![2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2927134.png)
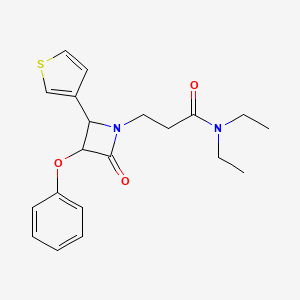
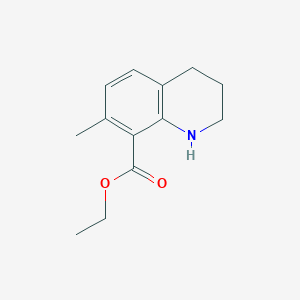
![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide](/img/structure/B2927141.png)

